beta-L-Fucopyranosylamine

Enzyme Inhibition Structure-Activity Relationship Glycosidase

A selective α-L-fucosidase inhibitor with Ki ~200 nM, ideal for SAR studies. Its 17-fold lower potency vs α-anomer enables benchmark comparisons. 70x more potent than simple fucosylamine, enabling sub-μM studies. Purchase ensures experimental reproducibility.

Molecular Formula C6H13NO4
Molecular Weight 163.17 g/mol
Cat. No. B8119791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-L-Fucopyranosylamine
Molecular FormulaC6H13NO4
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)N)O)O)O
InChIInChI=1S/C6H13NO4/c1-2-3(8)4(9)5(10)6(7)11-2/h2-6,8-10H,7H2,1H3/t2-,3+,4+,5-,6?/m0/s1
InChIKeyUTVXFQMLZSPQLB-DHVFOXMCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

beta-L-Fucopyranosylamine for Research Procurement: Class, Core Identity, and Vendor Specifications


beta-L-Fucopyranosylamine (CAS 103419-79-0) is a glycosylamine derivative of L-fucose, consisting of a pyranose ring with an amino group substitution . It is recognized as a small-molecule competitive inhibitor of alpha-L-fucosidases (EC 3.2.1.51) [1], and serves as a foundational building block in glycobiology research for studying fucosylated glycan biosynthesis and recognition . As a carba-analog lead scaffold, its 5a-carba derivative has been extensively characterized for structure-activity relationships (SAR) in fucosidase inhibition [1].

Why Generic Fucosidase Inhibitors Cannot Substitute for beta-L-Fucopyranosylamine in SAR-Driven Research


Generic substitution with other alpha-L-fucosidase inhibitors is scientifically invalid due to >1000-fold differences in inhibitory potency (Ki) and distinct selectivity profiles across glycosidase families. beta-L-Fucopyranosylamine and its carba analogs exhibit a unique structure-activity relationship where the β-anomer is ~17-fold less potent than the α-anomer, yet the D-enantiomer gains potent cross-inhibitory activity toward β-galactosidase and β-glucosidase [1]. Simple fucosylamine (Ki = 14 µM) is 70-fold weaker than the carba-β-analog (Ki = 0.2 µM) [2], while deoxyfuconojirimycin (Ki = 10 nM) is 20-fold more potent but lacks the carbocyclic scaffold required for studying ground-state mimicry [3]. Such quantitative divergence mandates compound-specific procurement for any experimental system requiring reproducible enzyme modulation or SAR interrogation.

Quantitative Differentiation of beta-L-Fucopyranosylamine Against Close Analogs: A Comparative Inhibitory and Selectivity Profile


Inhibitory Potency: β-Anomer vs. α-Anomer of 5a-Carba-Fucopyranosylamine

The β-anomer of 5a-carba-fucopyranosylamine (5a-carba-β-L-fucopyranosylamine) exhibits a Ki of 2.0 × 10⁻⁷ M against bovine kidney α-L-fucosidase, which is approximately 17-fold weaker than the corresponding α-anomer (Ki = 1.2 × 10⁻⁸ M) [1]. This quantifies the critical impact of anomeric configuration on inhibitory potency.

Enzyme Inhibition Structure-Activity Relationship Glycosidase

Comparison with the Clinical Candidate Deoxyfuconojirimycin

Deoxyfuconojirimycin (1,5-dideoxy-1,5-imino-L-fucitol) is a potent competitive inhibitor of human liver α-L-fucosidase with a Ki of 1.0 × 10⁻⁸ M (10 nM) [1]. In contrast, 5a-carba-β-L-fucopyranosylamine has a Ki of 2.0 × 10⁻⁷ M (200 nM) against bovine kidney α-L-fucosidase [2], making it 20-fold less potent. However, the carbocyclic scaffold of the fucopyranosylamine series provides a distinct chemotype for studying ground-state mimicry, unlike the piperidine ring of deoxyfuconojirimycin.

Fucosidase Inhibition Drug Discovery Selectivity

Comparison with Simple Fucosylamine

The simple glycosylamine fucosylamine (L-fucosylamine) acts as a competitive inhibitor of α-L-fucosidase from Chinese hamster ovary (CHO) cells with a Ki of 0.014 mM (14 µM) [1]. In contrast, 5a-carba-β-L-fucopyranosylamine achieves a Ki of 0.2 µM against bovine kidney α-L-fucosidase [2], representing a 70-fold enhancement in potency. This demonstrates the substantial gain in affinity conferred by the carbocyclic scaffold.

Enzyme Kinetics Inhibitor Development Glycobiology

Selectivity Profile vs. Other Glycosidases

5a-Carba-α-DL-fucopyranosylamine, the racemic DL-mixture containing the β-L-enantiomer, was tested against a panel of five glycosidases. It exhibited strong inhibition only toward α-L-fucosidase (Ki = 2.3 × 10⁻⁷ M) and showed no detectable inhibitory activity against α-glucosidase, β-glucosidase, α-galactosidase, or β-galactosidase [1]. This high selectivity contrasts with the D-enantiomer of 5a-carba-β-fucopyranosylamine, which gains potent cross-inhibitory activity toward β-galactosidase and β-glucosidase [2], highlighting the stereochemical control of selectivity.

Enzyme Selectivity Glycosidase Panel Inhibitor Specificity

High-Value Research and Procurement Scenarios for beta-L-Fucopyranosylamine and Its Carba Analogs


Structure-Activity Relationship (SAR) Studies of Fucosidase Inhibitors

The defined, moderate potency (Ki ~200 nM) and clean selectivity profile of 5a-carba-β-L-fucopyranosylamine make it an ideal comparator in SAR campaigns. Its 17-fold lower potency relative to the α-anomer provides a quantifiable benchmark for evaluating modifications aimed at restoring or surpassing α-anomer activity [1]. Procurement of the pure β-L-enantiomer ensures that observed changes are due to structural modifications rather than anomeric impurities.

Probing the Role of Fucosylation in Cancer Cell Biology

Fucosylation is implicated in tumor progression and metastasis. beta-L-Fucopyranosylamine and its carba analogs offer a means to inhibit cellular fucosidases with predictable potency [1]. The 70-fold gain over simple fucosylamine (Ki 14 µM) enables studies at sub-micromolar concentrations, reducing the risk of non-specific cytotoxicity [2]. The availability of enantiomers with distinct selectivity profiles allows researchers to dissect fucosidase-specific effects from cross-reactive glycosidase inhibition [3].

Synthetic Intermediate for Affinity Chromatography Ligands

N-substituted derivatives of beta-L-fucopyranosylamine, such as N-(ε-aminocaproyl)-beta-L-fucopyranosylamine, are employed as affinity ligands for purifying L-fucose binding proteins and fucosidases [1]. The carbocyclic scaffold provides enhanced stability compared to O-glycosides, and its defined inhibitory profile (Ki = 0.2 µM) ensures effective retention of target enzymes during chromatographic separations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-L-Fucopyranosylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.